molecular formula C20H24N2O4S B2763126 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034446-59-6

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2763126
CAS No.: 2034446-59-6
M. Wt: 388.48
InChI Key: FHYUMLIKHQELMA-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a distinct molecular architecture combining a phenylsulfonyl group and a pyrrolidine ring linked via an ethanone bridge to a pyridinyloxy moiety. Compounds with pyrrolidine substituents, such as the well-studied pyrovalerone, have been shown to act as potent inhibitors of plasma membrane monoamine transporters, including the dopamine (DAT) and norepinephrine (NET) transporters . By blocking neurotransmitter reuptake, substances in this class can increase extracellular concentrations of monoamines in the brain, leading to enhanced cell-to-cell signaling and pronounced psychomotor stimulant effects in vivo . The specific structural features of this compound—including the isopropylsulfonyl group and the pyridin-4-yloxy linkage—suggest potential for high-affinity binding and selectivity, making it a valuable chemical tool for researchers investigating the structure-activity relationships (SAR) of transporter proteins . Its primary research applications include in vitro binding assays to determine affinity for DAT, NET, and SERT, functional uptake inhibition studies, and in vivo behavioral pharmacology experiments to characterize stimulant profiles. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and adhere to all local regulations concerning the handling of psychoactive substances.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15(2)27(24,25)19-5-3-16(4-6-19)13-20(23)22-12-9-18(14-22)26-17-7-10-21-11-8-17/h3-8,10-11,15,18H,9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYUMLIKHQELMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrolidine intermediate.

    Final Coupling: The final step involves coupling the sulfonylated phenyl ring with the pyrrolidine-pyridine intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits significant anti-inflammatory and neuroprotective properties. Its structure allows for interactions with various biological targets, making it a candidate for treating several diseases.

Key Biological Activities:

  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pathways associated with inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from damage, which could be relevant in neurodegenerative diseases like Alzheimer's.

Example Synthesis Procedure:

  • Combine isopropylsulfonyl phenol with a pyridine derivative.
  • Use a coupling agent to promote the reaction.
  • Purify the resulting compound through column chromatography.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

StudyFocus AreaFindings
Bashandy et al. (2015) Anti-cancer ActivityInvestigated the anti-human liver cancer potential by synthesizing novel sulfonamides incorporating this compound; showed promising results in inhibiting cancer cell growth.
MDPI Research (2022) Synthesis and Biomedical ApplicationsDiscussed the structural features and substitution patterns affecting biological activity, highlighting its versatility in drug design.
Patent Research (2010) Therapeutic UsesDescribed its use in treating metabolic syndrome, including type 2 diabetes and obesity, emphasizing its inhibition of specific enzymes related to these conditions.

Mechanism of Action

The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but often include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Property/Feature Target Compound Triazole-Based Analogue (Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) Pyridine Derivatives (Examples: UDO, UDD)
Core Heterocycle Pyrrolidine 1,2,4-Triazole Piperazine/Pyridine
Sulfonyl Group Isopropylsulfonylphenyl Phenylsulfonylphenyl Trifluoromethylphenyl
Key Functional Groups Pyridin-4-yloxy, ethanone Triazole-thioether, halogenated aryl Trifluoromethyl, chlorophenyl
Hypothesized Target CYP51 (inferred from pyridine derivatives) Not explicitly stated; triazoles often target fungal CYP51 T. cruzi CYP51
Synthetic Complexity Likely requires multi-step synthesis (pyrrolidine functionalization) Single-step coupling of triazole with α-halogenated ketone Multi-step (piperazine/pyridine coupling)

Physicochemical Properties

Parameter Target Compound Triazole-Based Analogue UDO/UDD
Molecular Weight (g/mol) ~450 (estimated) ~550 (reported) ~500–600
logP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (highly lipophilic) ~2.8–3.3
Water Solubility Low (due to sulfonyl and aromatic groups) Very low Moderate (piperazine enhances solubility)

Biological Activity

The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17_{17}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

This compound features a sulfonyl group, a pyridine moiety, and a pyrrolidine ring, which contribute to its pharmacological properties.

Research indicates that compounds with similar structures often target various biological pathways. The specific mechanism of action for this compound may involve:

  • Inhibition of Protein Kinases : Many sulfonamide derivatives are known to inhibit kinases involved in cancer progression.
  • Interaction with GABA Receptors : Compounds that affect neurotransmitter systems can modulate neuronal excitability and have implications in treating neurological disorders.

Anticancer Activity

A significant area of interest is the compound's potential anticancer properties. For instance, studies on similar sulfonamide derivatives have shown:

  • Inhibition of Cell Proliferation : Compounds with structural similarities have demonstrated antiproliferative effects on various cancer cell lines, including breast and colon cancer cells. For example, phenyl sulfonate derivatives exhibit IC50_{50} values in the nanomolar range against multiple cancer types .
    CompoundCell LineIC50_{50} (µM)
    PIB-SOHT-290.025
    PIB-SOM210.030
    PIB-SOMCF70.020

Neuroprotective Effects

The compound's interaction with neurotransmitter receptors suggests potential neuroprotective effects. Similar compounds have shown:

  • Modulation of GABA Receptors : By influencing GABAergic signaling pathways, these compounds may provide therapeutic benefits for conditions like epilepsy and anxiety disorders .

Case Studies

Several case studies illustrate the biological activity of structurally related compounds:

  • Study on Antiproliferative Activity :
    • A study evaluated the effects of a series of sulfonamide derivatives on cancer cell lines, demonstrating significant growth inhibition and cell cycle arrest at G2/M phase. The most potent derivatives showed IC50_{50} values comparable to established chemotherapeutics .
  • Neuropharmacological Evaluation :
    • Another investigation focused on the neuropharmacological properties of related compounds, where they exhibited anxiolytic effects in rodent models, suggesting utility in treating anxiety disorders .

Q & A

Q. What are the key steps and challenges in synthesizing 2-(4-(isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfonylation : Introducing the isopropylsulfonyl group to the phenyl ring using sulfonyl chlorides under basic conditions .
  • Pyrrolidine Functionalization : Coupling the pyridin-4-yloxy group to the pyrrolidine ring via nucleophilic substitution, often requiring anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
  • Ketone Formation : Final acylation steps using reagents like acetyl chloride or chloroacetone, monitored via thin-layer chromatography (TLC) . Challenges : Low yields due to steric hindrance at the pyrrolidine nitrogen and competing side reactions (e.g., over-sulfonylation). Optimization of temperature (e.g., reflux at 80–100°C) and solvent polarity is critical .

Q. How can researchers confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions, particularly the pyridin-4-yloxy group’s orientation and sulfonyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (≈420–430 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the pyrrolidine ring and phenylsulfonyl moiety, though limited public data exist for this compound .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme Inhibition Screens : Test against kinases or proteases due to structural similarity to known inhibitors (e.g., pyridine-containing scaffolds) .
  • Receptor Binding Studies : Use radioligand displacement assays for GPCRs or neurotransmitter receptors, given the compound’s potential interaction with hydrophobic binding pockets .

Advanced Research Questions

Q. How can contradictory solubility data across studies be resolved?

Discrepancies often arise from:

  • Sample Purity : Impurities from incomplete sulfonylation or pyrrolidine coupling alter solubility. Recrystallization in methanol or acetonitrile improves purity .
  • pH-Dependent Solubility : The pyridin-4-yloxy group’s basicity (pKa ≈3–4) increases solubility in acidic buffers (pH <5) but reduces it in neutral conditions . Methodological Fix : Standardize solvent systems (e.g., phosphate-buffered saline at pH 4.6) and report purity levels ≥95% via HPLC .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in pyrrolidine functionalization .
  • Flow Chemistry : Continuous flow reactors minimize side reactions during sulfonylation, improving scalability .
  • In Situ Monitoring : Use FT-IR spectroscopy to track sulfonyl chloride consumption and prevent over-reaction .

Q. How can computational modeling guide mechanistic studies of this compound’s bioactivity?

  • Molecular Docking : Predict binding modes to targets like COX-2 or EGFR using software (e.g., AutoDock Vina). Focus on the sulfonyl group’s electrostatic interactions with catalytic residues .
  • MD Simulations : Analyze stability of the pyrrolidine-pyridine linkage in aqueous environments to prioritize derivatives with enhanced pharmacokinetics .

Q. What experimental controls mitigate degradation during long-term stability studies?

  • Temperature Control : Store samples at –20°C in amber vials to prevent photodegradation of the pyridin-4-yloxy group .
  • Matrix Stabilization : Add antioxidants (e.g., BHT) to organic solvents to slow oxidative degradation of the sulfonyl moiety .

Methodological Considerations Table

ParameterRecommendationEvidence Source
Synthesis Solvent Anhydrous DMF for pyrrolidine coupling
Purification Column chromatography (silica gel, EtOAc/hexane)
Stability Assay HPLC with C18 column, 0.1% TFA in mobile phase
Biological Buffer pH 4.6 acetate buffer for solubility studies

Key Data Contradictions and Solutions

  • Contradiction : Variability in reported IC₅₀ values for enzyme inhibition.
    Root Cause : Differences in assay conditions (e.g., ATP concentration in kinase assays).
    Solution : Adhere to standardized protocols (e.g., Eurofins Panlabs KinaseProfiler) .

  • Contradiction : Discrepant melting points (reported 149–151°C vs. 155–157°C).
    Root Cause : Polymorphism or residual solvent retention.
    Solution : Perform differential scanning calorimetry (DSC) to identify crystalline forms .

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